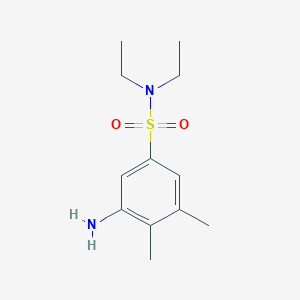

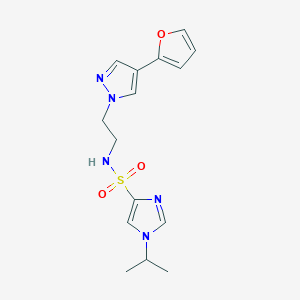

![molecular formula C14H15N3OS B2535932 N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide CAS No. 321943-74-2](/img/structure/B2535932.png)

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide” is a chemical compound . It is related to a series of N-substituted-N’-(4,6-dimethylpyrimidin-2-yl)thiourea derivatives .

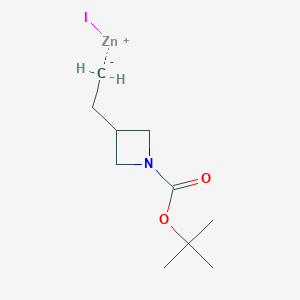

Synthesis Analysis

The synthesis of related compounds involves the use of tetrabutylammonium bromide as a phase transfer catalyst (PTC) . The derivatives were prepared by oxidative cyclization .Molecular Structure Analysis

The molecular structure of related compounds was characterized by IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis . The crystal structures were determined from single crystal X-ray diffraction data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of tetrabutylammonium bromide as a phase transfer catalyst (PTC) and oxidative cyclization .Wissenschaftliche Forschungsanwendungen

Discovery of MGCD0103 as an Orally Active Histone Deacetylase Inhibitor

The compound MGCD0103, which shares structural similarities with N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide, was found to be an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, exhibiting significant antitumor activity and entering clinical trials as a promising anticancer drug. This compound blocks cancer cell proliferation, induces histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis, and is orally bioavailable (Zhou et al., 2008).

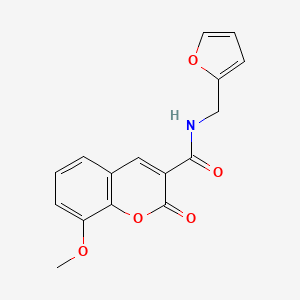

Novel Reactive Dyes with Anti-bacterial and Insect-repellent Properties

Research on this compound derivatives led to the synthesis of novel reactive dyes combining the strengths of anti-bacterial activities of sulfonamides and the insect-repellent property of N,N-Diethyl-m-toluamide (DEET). These dyes demonstrated significant anti-bacterial and insect-repellent activity, showcasing the versatility of the chemical structure for applications beyond pharmacological activity (Mokhtari et al., 2014).

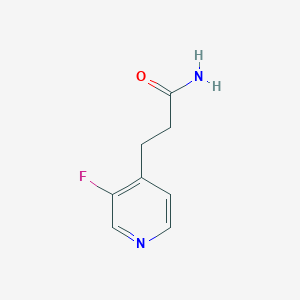

Ultrasound-Assisted Synthesis of Anti-Tubercular Scaffolds

A study explored the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, including structures related to this compound, which showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis with IC50 values of less than 1 µg/mL. This research underscores the potential of these compounds in the development of new anti-tubercular drugs, highlighting the significant biological activities that can be derived from modifications of the base chemical structure (Nimbalkar et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-8-11(2)17-14(16-10)19-9-15-13(18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUIXHZEVWGUHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCNC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)

![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)